molecular formula C17H21N3O3 B12890506 N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide

N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12890506
M. Wt: 315.37 g/mol
InChI Key: RNCDDAHGSGUFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group via an oxyacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its hexanoyloxy group provides additional hydrophobic interactions, enhancing its binding affinity to molecular targets .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] hexanoate

InChI

InChI=1S/C17H21N3O3/c1-2-3-4-10-16(21)23-20-15(18)12-22-14-9-5-7-13-8-6-11-19-17(13)14/h5-9,11H,2-4,10,12H2,1H3,(H2,18,20)

InChI Key

RNCDDAHGSGUFIY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CCCCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.